2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidine derivative characterized by a fused bicyclic core comprising a triazole and pyrimidine ring. The compound features a methyl group at position 5 and a (2-chlorobenzyl)sulfanyl moiety at position 2. Triazolopyrimidines are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-6-11(19)18-12(15-8)16-13(17-18)20-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVOSJVSSRYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131722 | |
| Record name | 2-[[(2-Chlorophenyl)methyl]thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898920-00-8 | |
| Record name | 2-[[(2-Chlorophenyl)methyl]thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898920-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Chlorophenyl)methyl]thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of Substituents: The chlorobenzyl sulfanyl group and the methyl group are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and antiviral properties.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () :
- Substituents: Benzylsulfanyl (position 2), methyl (position 5), ethyl (position 6).
- Molecular Weight: 300.4 g/mol.
- Key Differences: The absence of chlorine on the benzyl group reduces lipophilicity compared to the target compound. Reported antimicrobial and antiviral activities highlight the role of sulfanyl groups in bioactivity .
2-(4-Chlorobenzyl)sulfanyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () :
- Substituents: 4-Chlorobenzylsulfanyl (position 2), phenyl (position 7).
- Key Differences: The para-chloro substitution on the benzyl group may alter electronic distribution compared to the ortho-chloro in the target compound. This derivative exhibits distinct biological properties, emphasizing the impact of halogen positioning .
- 3-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-one (): Substituents: 2-Chlorobenzylsulfanyl (position 3), methyl (position 5). Molecular Weight: ~334.8 g/mol. Key Differences: The triazolo[4,3-a]pyrimidine core (vs.
Functional Group Replacements
- N-(4-Chlorophenyl)-2-(dimethylaminomethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Substituents: Dimethylaminomethyl (position 2), 4-chlorophenylamino (position 7). Key Differences: Replacement of sulfanyl with an aminomethyl group increases polarity. This compound inhibits Plasmodium falciparum, demonstrating the versatility of triazolopyrimidines in targeting diverse pathogens .
2-Benzylsulfanyl-5-methoxymethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-one () :
- Substituents: Benzylsulfanyl (position 2), methoxymethyl (position 5).
- Molecular Weight: 302.35 g/mol.
- Key Differences: The methoxymethyl group enhances solubility compared to the methyl group in the target compound. Reported anticancer and antimicrobial activities underscore the role of ether linkages in modulating efficacy .
Key Findings:
- Substituent Position : Ortho-chloro substitution (target) may introduce steric hindrance, affecting binding to enzymes compared to para-chloro derivatives .
- Core Structure : The [1,5-a] triazolopyrimidine core in the target compound provides a distinct geometry compared to [4,3-a] analogs, influencing hydrogen-bonding interactions with biological targets .
Physicochemical Properties
- Molecular Weight : ~334.8 g/mol (estimated based on analogs in ).
- Solubility : Moderate lipophilicity due to the 2-chlorobenzyl group; expected to favor organic solvents.
- Stability : Sulfanyl groups may confer susceptibility to oxidation, requiring stabilization in formulations .
Biological Activity
2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. Its unique structure, characterized by a triazole and pyrimidine ring system fused together with a sulfanyl group and a chlorobenzyl substituent, has attracted attention for its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C13H14ClN5OS
- Molecular Weight : 306.77 g/mol
- CAS Number : 898918-86-0
The compound's structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit Janus kinases (JAKs), which are critical in various signaling pathways involved in immune responses and hematopoiesis. The inhibition of JAKs can potentially lead to therapeutic effects in autoimmune diseases and certain cancers.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. This property is particularly promising for the development of new antibiotics.
DNA Interaction
The compound has shown the ability to intercalate into DNA. This interaction disrupts normal replication and transcription processes, suggesting potential applications in cancer therapy where targeted DNA damage is desirable.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Similar triazole and pyrimidine structure | Different chlorobenzyl substitution |
| 6-(3-chlorobenzyl)-2-sulfanylpyrimidin-5(4H)-one | Contains a sulfanyl group | Lacks triazole moiety |
| 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Base structure without chlorobenzyl groups | Simplified structure |
This table illustrates how the unique combination of functional groups in the target compound may contribute to its distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Enzyme Inhibition :
- A recent study explored the inhibitory effects on JAKs. It was found that the compound could effectively reduce JAK activity in vitro, leading to decreased cytokine signaling in immune cells.
-
Antimicrobial Activity Assessment :
- In another study assessing antimicrobial properties, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
-
DNA Interaction Studies :
- Research investigating DNA intercalation revealed that the compound could bind to DNA at specific sites, causing structural changes that hinder replication processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A typical route involves reacting 3-amino-5-benzylthio-1,2,4-triazole with β-keto esters and aromatic aldehydes (e.g., 2-chlorobenzaldehyde) under microwave-assisted conditions (323 K, 30 min in ethanol). Post-reaction purification includes filtration and recrystallization from ethanol or acetone . Alternative methods use classical heating with triethylamine as a base catalyst in mixed solvents (water/ethanol) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between triazolo-pyrimidine rings with centroid distances of 3.63–3.88 Å) .
- NMR spectroscopy : NMR in CDCl confirms substituent integration (e.g., δ 7.14–7.41 ppm for aromatic protons, δ 2.59 ppm for methyl groups) .
- Mass spectrometry : Validates molecular weight (290.77 g/mol for CHClNS) .
Q. What are the critical solubility and stability properties under experimental conditions?
- Methodological Answer : The compound exhibits moderate lipophilicity (molecular weight ~290–440 g/mol) due to the chlorobenzyl and triazolo-pyrimidine moieties. Solubility is higher in polar aprotic solvents (e.g., DMSO, acetone) than in water. Stability tests under varying pH (4–9) and temperatures (25–40°C) are recommended to optimize storage and biological assay conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer : Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. hours for classical heating) and improves purity (>90% yield reported) .
- Catalyst selection : Triethylamine or TMDP (tetramethylenediamine phosphonate) enhances cyclization efficiency in mixed solvents .
- Solvent-free conditions : Minimizes side reactions and simplifies purification .
Q. What strategies resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural variations : Subtle changes in substituents (e.g., 2-chlorobenzyl vs. 4-chlorophenyl) alter target binding .
- Assay conditions : Standardize protocols for enzyme kinetics (e.g., IC measurements under controlled pH and temperature) .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .
Q. How does the crystal packing influence the compound's physicochemical behavior?
- Methodological Answer : X-ray data reveal intermolecular interactions critical for stability:
- Hydrogen bonding : N–H···O bonds (e.g., 2.8–3.0 Å) stabilize dimer formation .
- π-π stacking : Aromatic rings (triazolo-pyrimidine and chlorobenzyl) align with centroid distances of 3.63–3.88 Å, enhancing crystallinity .
- C–H···Cl interactions : Weak interactions (3.3–3.5 Å) contribute to lattice stability .
Q. What experimental design principles ensure reproducibility in biological assays?
- Methodological Answer : Key considerations include:
- Controls : Use positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls .
- Dose-response curves : Test ≥5 concentrations to calculate EC/IC values accurately.
- Replicates : Perform triplicate measurements to account for variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
